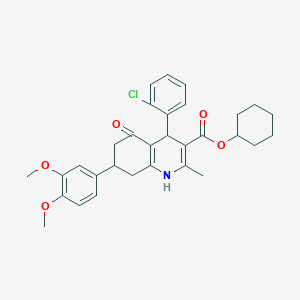
Cyclohexyl 4-(2-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl 4-(2-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
准备方法
The synthesis of Cyclohexyl 4-(2-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the cyclohexyl group: This step may involve a Friedel-Crafts alkylation reaction.
Functionalization of the phenyl rings: This can be done through electrophilic aromatic substitution reactions to introduce the chlorophenyl and dimethoxyphenyl groups.
Formation of the ester linkage: This step involves esterification, typically using a carboxylic acid derivative and an alcohol.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving catalytic processes and advanced purification techniques.
化学反应分析
Cyclohexyl 4-(2-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学研究应用
Cyclohexyl 4-(2-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Cyclohexyl 4-(2-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar compounds to Cyclohexyl 4-(2-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:
- 4-(4-Chlorophenyl)-2-cyclohexyl-6-phenyl-1,3-diazabicyclo(3.1.0)hex-3-ene
- 2-Cyclohexyl-4-(4-methylphenyl)-6-phenyl-1,3-diazabicyclo(3.1.0)hex-3-ene
These compounds share structural similarities but differ in specific functional groups, which can lead to variations in their chemical reactivity and biological activity
属性
分子式 |
C31H34ClNO5 |
|---|---|
分子量 |
536.1g/mol |
IUPAC 名称 |
cyclohexyl 4-(2-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H34ClNO5/c1-18-28(31(35)38-21-9-5-4-6-10-21)29(22-11-7-8-12-23(22)32)30-24(33-18)15-20(16-25(30)34)19-13-14-26(36-2)27(17-19)37-3/h7-8,11-14,17,20-21,29,33H,4-6,9-10,15-16H2,1-3H3 |
InChI 键 |
NZUTWBGUAKQCIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4Cl)C(=O)OC5CCCCC5 |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4Cl)C(=O)OC5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Methoxyphenyl)-6-(4-methylphenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B418368.png)
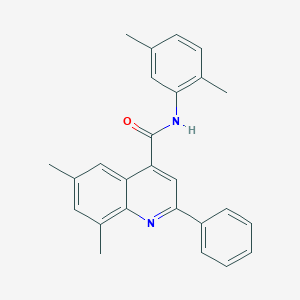
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B418371.png)
![3-amino-N-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418372.png)
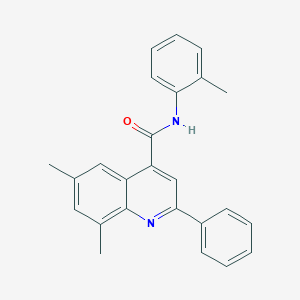
![3-amino-4-(4-chlorophenyl)-N-(3-methylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418378.png)
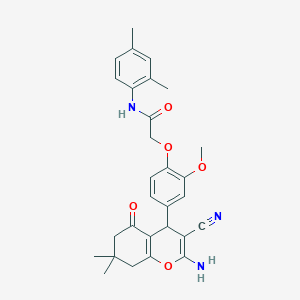
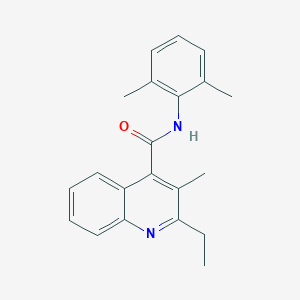
![3-amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B418382.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-naphthyl)-N-phenylacetamide](/img/structure/B418384.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(2-naphthyl)-N-phenylacetamide](/img/structure/B418387.png)
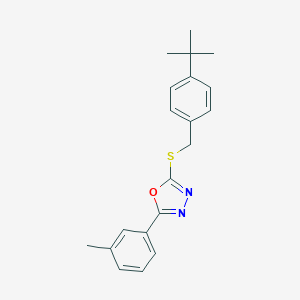
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B418390.png)

